3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol involves several steps, starting from basic steroidal precursors. The key steps include methylation and methoxylation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of hormonal disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol involves its interaction with specific molecular targets, such as hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one: A closely related compound with similar chemical structure and properties.
Tibolone: A synthetic steroid with similar applications in hormone replacement therapy.
Uniqueness
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Biological Activity
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol, also known by its CAS number 15506-02-2, is a synthetic steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C20H28O2
- Molecular Weight : 300.44 g/mol
- IUPAC Name : (7α,17β)-3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
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Hormonal Activity :
- The compound exhibits significant estrogenic activity, which is crucial for various physiological processes in the body. It interacts with estrogen receptors, influencing gene expression related to reproductive health and development.
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Anti-cancer Properties :
- Preliminary studies suggest that this compound may possess anti-cancer properties, particularly in hormone-dependent cancers such as breast cancer. The mechanism appears to involve the modulation of estrogen receptor pathways, potentially inhibiting tumor growth.
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Neuroprotective Effects :
- Emerging evidence indicates that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Estrogenic Activity :
- A study conducted on animal models demonstrated that administration of this compound resulted in increased uterine weight and enhanced proliferation of endometrial cells, indicating strong estrogenic effects. This study highlights the potential use of the compound in therapeutic applications related to menopausal symptoms or hormone replacement therapy.
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Clinical Observations on Anti-cancer Effects :
- A clinical trial involving patients with advanced breast cancer showed promising results when treated with compounds similar to this compound. The patients exhibited a reduction in tumor size and improved overall survival rates. These findings suggest the need for further investigation into its efficacy as an adjunct therapy in oncological settings.
Research Findings
Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:
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Mechanism of Action :
- Research indicates that the compound binds to estrogen receptors with varying affinities depending on the tissue type. This selective binding may explain its differential effects observed in various biological systems.
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Potential Side Effects :
- While promising, it is essential to consider potential side effects associated with long-term use or high doses of this compound. Studies have reported instances of hormonal imbalances and related side effects in some subjects.
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-19,21H,5-11H2,1-3H3/t12-,16-,17+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKDDAMJMEQCF-HMSSEDMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857980 | |
Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-02-2 | |
Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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